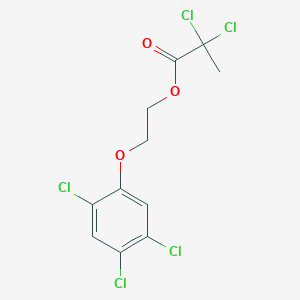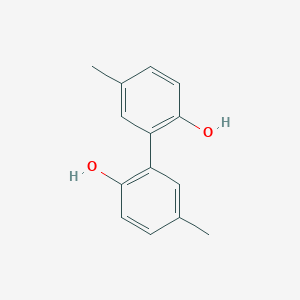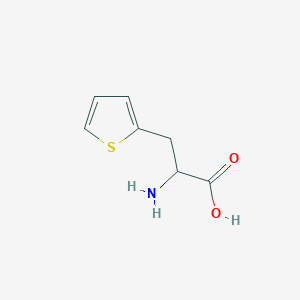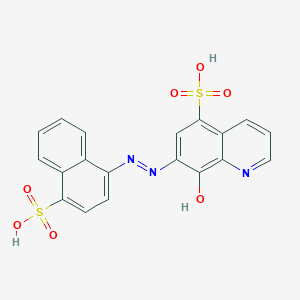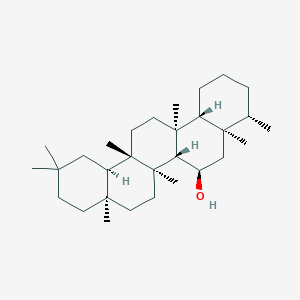
Epiputranjivol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epiputranjivol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Epiputranjivol is not fully understood. However, it is believed to interact with specific proteins and enzymes in the body, altering their function and activity. This interaction can lead to changes in cellular signaling pathways and ultimately affect various physiological processes.
Biochemical and Physiological Effects:
Epiputranjivol has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. It has also been found to have antioxidant properties, reducing oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Epiputranjivol in lab experiments is its specificity. It can target specific proteins and enzymes, allowing researchers to study their function and activity in detail. However, one of the limitations of using Epiputranjivol is its cost. The synthesis method is complex and expensive, making it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for the use of Epiputranjivol in scientific research. One area of interest is the development of new drugs and therapies for various diseases. Epiputranjivol has shown promise in the treatment of cancer and Alzheimer's, and further research in this area is needed. Another direction is the study of its potential effects on other physiological processes, such as metabolism and immune function.
Conclusion:
In conclusion, Epiputranjivol is a chemical compound that has significant potential in scientific research. Its synthesis method is complex, but its specificity and unique biochemical and physiological effects make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs and therapies.
Méthodes De Synthèse
Epiputranjivol is synthesized using a specific method that involves the reaction of several chemical compounds. The process involves the use of a catalyst and requires careful monitoring of reaction conditions such as temperature, pressure, and reaction time. The resulting product is a white crystalline powder that is purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Epiputranjivol has a wide range of applications in scientific research. It is commonly used in the study of cellular signaling pathways, protein-protein interactions, and enzyme kinetics. It has also been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's.
Propriétés
Numéro CAS |
18671-57-3 |
|---|---|
Nom du produit |
Epiputranjivol |
Formule moléculaire |
C30H52O |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol |
InChI |
InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
Clé InChI |
RYHFAMWSYGRMTM-OYJDITGBSA-N |
SMILES isomérique |
C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
SMILES canonique |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







